N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a synthetic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The physicochemical properties and spectroanalytical data of similar compounds have been confirmed .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Thiazole derivatives have been reported to have various effects on cells, including antimicrobial and anticancer activities .
Molecular Mechanism
Thiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The initial step involves the reaction of p-chlorophenacyl bromide with thiourea in absolute methanol to form 2-amino-4-(4-chlorophenyl)thiazole.
Introduction of the Amino Group: The thiazole derivative is then reacted with chloroacetyl chloride to introduce the amino group, forming an intermediate compound.
Cyclopropanecarboxamide Formation: The final step involves the reaction of the intermediate with cyclopropanecarboxylic acid or its derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-chlorophenyl)thiazole: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
4-chlorophenacyl bromide: Another related compound used in the synthesis of thiazole derivatives.
Uniqueness
N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c16-10-3-5-11(6-4-10)17-13(20)7-12-8-22-15(18-12)19-14(21)9-1-2-9/h3-6,8-9H,1-2,7H2,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNFKXAJPQUSIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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